Satoreotide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1801415-23-5 |

|---|---|

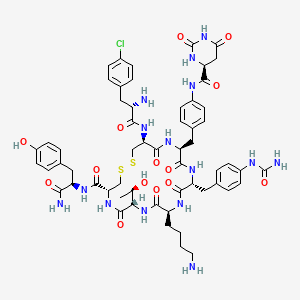

Molecular Formula |

C58H72ClN15O14S2 |

Molecular Weight |

1302.9 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C58H72ClN15O14S2/c1-29(75)47-56(86)71-45(54(84)67-40(48(62)78)23-33-11-19-37(76)20-12-33)28-90-89-27-44(70-49(79)38(61)22-30-5-13-34(59)14-6-30)55(85)69-42(25-31-7-15-35(16-8-31)64-51(81)43-26-46(77)73-58(88)72-43)53(83)68-41(24-32-9-17-36(18-10-32)65-57(63)87)52(82)66-39(50(80)74-47)4-2-3-21-60/h5-20,29,38-45,47,75-76H,2-4,21-28,60-61H2,1H3,(H2,62,78)(H,64,81)(H,66,82)(H,67,84)(H,68,83)(H,69,85)(H,70,79)(H,71,86)(H,74,80)(H3,63,65,87)(H2,72,73,77,88)/t29-,38+,39+,40-,41-,42+,43+,44-,45+,47+/m1/s1 |

InChI Key |

LBGAPPKREFCCSH-ADPPPVLCSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)N)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Satoreotide: A Technical Guide to its Mechanism of Action in Neuroendocrine Tumors

Abstract Satoreotide is an advanced, targeted radiopharmaceutical peptide designed for the diagnosis and treatment of neuroendocrine tumors (NETs). As a potent and selective antagonist of the somatostatin type 2 receptor (SSTR2), this compound represents a paradigm shift from traditional agonist-based therapies. When labeled with a therapeutic radioisotope such as Lutetium-177 (¹⁷⁷Lu), it forms ¹⁷⁷Lu-satoreotide tetraxetan, a compound that delivers high-dose, targeted radiation to SSTR2-expressing cancer cells. Its antagonist properties allow it to bind to a greater number of receptor sites compared to agonists, leading to higher tumor uptake, prolonged retention, and a favorable tumor-to-organ dose ratio. This mechanism translates into promising clinical efficacy, including high disease control rates in patients with advanced, progressive NETs. This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of its core pathways.

Introduction to Peptide Receptor Radionuclide Therapy (PRRT) in Neuroendocrine Tumors (NETs)

Neuroendocrine tumors are a heterogeneous group of malignancies originating from neuroendocrine cells. A key characteristic of a high percentage of these tumors (~80%) is the significant overexpression of somatostatin receptors (SSTRs) on their cell surface, with SSTR subtype 2 (SSTR2) being the most prevalent.[1] This overexpression provides a distinct target for both diagnosis and therapy.

Peptide Receptor Radionuclide Therapy (PRRT) is a molecularly targeted therapy that exploits this feature. It involves administering a somatostatin analogue (a peptide that binds to SSTRs) linked to a therapeutic radioisotope. Historically, PRRT has utilized SSTR agonists, such as ¹⁷⁷Lu-DOTATATE, which mimic the natural ligand somatostatin by binding to the receptor and inducing its internalization.[2][3] While effective, the efficacy of agonists is dependent on the receptor being in an "active" state, which can limit the total number of targetable sites.

This compound: An SSTR2 Antagonist Radiopharmaceutical

This compound is a first-in-class peptide derivative that functions as an SSTR2 antagonist.[4] For therapeutic use, it is chelated to a radioisotope, most commonly forming ¹⁷⁷Lu-satoreotide tetraxetan (also known as ¹⁷⁷Lu-OPS201).[5] This drug conjugate combines the precise targeting of the this compound peptide with the cytotoxic power of an ionizing radiation emitter.[6] this compound is also developed as a "theranostic" agent, where it can be paired with a diagnostic isotope like Gallium-68 (⁶⁸Ga) for PET imaging to identify SSTR2-positive tumors and select patients for therapy.[1][7]

Core Mechanism of Action

The therapeutic effect of this compound is driven by a multi-step process that leverages its unique properties as an SSTR2 antagonist to deliver localized, cell-killing radiation.

Targeting and Binding: The Antagonist Advantage

The critical distinction between this compound and conventional PRRT agents lies in its binding mechanism. SSTR agonists can only bind to the SSTR2 receptor when it is in its high-affinity, G-protein-coupled "active" state.[2] In contrast, this compound, as an antagonist, can bind to the SSTR2 receptor in both its "active" and "inactive" states.[1][2]

This ability to target a larger receptor pool has significant implications:

-

Increased Binding Capacity: In vitro studies on HEK-SST₂ cell membranes have shown that this compound recognizes approximately four times more specific binding sites than the agonist DOTA-TATE, despite having a comparable high affinity for the receptor.[8]

-

Higher Tumor Uptake: The increased number of available binding sites directly translates to a higher accumulation of the radiopharmaceutical in tumor tissue. Preclinical and clinical data consistently show that radiolabeled SSTR2 antagonists achieve significantly higher tumor uptake than agonists.[2][3][8]

Radionuclide-Mediated Cell Killing

Once ¹⁷⁷Lu-satoreotide binds to the SSTR2 receptor on the surface of a NET cell, the attached Lutetium-177 isotope decays, emitting beta particles (high-energy electrons). This radiation is delivered directly to the tumor and its microenvironment.[5] The emitted beta particles cause cellular damage through two primary routes:

-

Direct Ionization: The particles directly hit and break chemical bonds within critical macromolecules.

-

Indirect Ionization: The particles interact with water molecules in the cell, generating highly reactive free radicals that subsequently damage cellular components.

The most critical target of this radiation is the cell's DNA. The energy deposited by the beta particles induces DNA damage, particularly lethal double-strand breaks.[8][9] The accumulation of this damage overwhelms the cell's repair mechanisms, triggering apoptosis (programmed cell death) and leading to tumor cell destruction.[9]

Pharmacokinetics: Enhanced Tumor Retention

A key therapeutic advantage of SSTR antagonists is their pharmacokinetic profile. While agonists are rapidly internalized into the cell after binding, antagonists like this compound remain on the cell surface for extended periods and are not significantly internalized.[10] This prolonged residence time on the tumor cell surface results in a higher and more sustained radiation dose being delivered directly to the tumor.[7][8] This leads to an improved tumor-to-kidney dose ratio compared to agonists, potentially reducing off-target toxicity to critical organs like the kidneys, which are a primary route of elimination.[1][2][11]

Quantitative Data and Clinical Efficacy

The theoretical advantages of this compound's mechanism are supported by quantitative preclinical and clinical data.

Table 1: Comparative Binding Characteristics (this compound vs. SSTR Agonists)

| Parameter | SSTR2 Agonist (e.g., ¹⁷⁷Lu-DOTATATE) | SSTR2 Antagonist (¹⁷⁷Lu-Satoreotide) | Reference(s) |

|---|---|---|---|

| Receptor State Binding | Active State Only | Active and Inactive States | [2][3] |

| Relative Binding Sites | 1x | ~4x | [8] |

| Receptor Internalization | High | Low / Not Significant | [3][10] |

| Tumor Retention | Lower | Higher / Prolonged |[3][7] |

Table 2: Pharmacokinetic and Dosimetry Data for ¹⁷⁷Lu-Satoreotide Tetraxetan

| Parameter | Value | Reference(s) |

|---|---|---|

| Median Terminal Blood Half-life | 127 hours | [11] |

| Median Absorbed Dose (Tumors) | 5.0 Gy/GBq | [11] |

| Median Absorbed Dose (Kidneys) | 0.9 Gy/GBq | [11] |

| Median Absorbed Dose (Bone Marrow) | 0.1 Gy/GBq | [11] |

| Median Absorbed Dose (Spleen) | 0.8 Gy/GBq | [11] |

| Median Absorbed Dose (Liver) | 0.2 Gy/GBq |[11] |

Table 3: Summary of Clinical Efficacy in Advanced Neuroendocrine Tumors

| Endpoint | Phase I/II (Wild et al., NCT02592707) | Phase I (Delpassand et al.) | Reference(s) |

|---|---|---|---|

| Number of Patients | 40 | 20 | [2][4] |

| Objective Response Rate (ORR) | 21.1% (Partial Response) | 45% (5% Complete, 40% Partial) | [2][4][12] |

| Disease Control Rate (DCR) | 94.7% | 85% (ORR + Stable Disease) | [2][4][12] |

| Median Progression-Free Survival | Not Reported | 21.0 months | [2][13] |

| Key Grade ≥3 Adverse Events | Lymphopenia, Thrombocytopenia, Neutropenia (42.5% of patients) | Hematologic toxicity, leading to protocol modification |[2][4][12] |

Key Experimental Methodologies

The understanding of this compound's mechanism is built on rigorous experimental evaluation, from in vitro assays to clinical trials.

In Vitro Receptor Binding Studies

To quantify the binding characteristics of this compound relative to agonists, competitive binding and saturation assays are performed.[8]

-

Cell Line: Human Embryonic Kidney (HEK-293) cells engineered to express high levels of SSTR2 (HEK-SST₂) are commonly used.

-

Radioligands: The study compounds, [¹⁷⁷Lu]Lu-satoreotide and [¹⁷⁷Lu]Lu-DOTA-TATE, are used.

-

Protocol: Cell membranes are incubated with increasing concentrations of the radioligands at 37°C until equilibrium is reached. Non-specific binding is determined by adding an excess of unlabeled peptide. Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax), revealing the four-fold Bmax advantage for this compound.[8]

Preclinical In Vivo Efficacy Studies

Animal models are used to assess tumor uptake, retention, and anti-tumor efficacy.[7][9]

-

Model: Immunocompromised mice are subcutaneously injected with SSTR2-expressing tumor cells (e.g., SCLC or NET xenografts) to grow tumors.

-

Protocol: Once tumors reach a specified size, cohorts of mice are treated with radiolabeled this compound (e.g., ²²⁵Ac-satoreotide) or a comparator (e.g., ²²⁵Ac-DOTATATE). Tumor growth is monitored over time. Additional cohorts are used for biodistribution studies, where organs and tumors are harvested at various time points post-injection to measure radioactivity concentration, determining tumor uptake and tumor-to-organ ratios.

-

Endpoints: Key endpoints include tumor growth delay, complete response rates, and overall survival. These studies demonstrated the superior efficacy and survival benefit of this compound.[7][9]

Clinical Trial Protocol (Phase I/II)

Human studies are essential to confirm safety and efficacy. The protocol for the NCT02592707 trial provides a clear workflow.[2][4][12]

-

Patient Selection: Patients with advanced, progressive, well-differentiated NETs with positive SSTR2 expression confirmed by imaging are enrolled.

-

Dosimetry Phase: Before therapy, patients undergo a dosimetry study. A low, diagnostic dose of ¹⁷⁷Lu-satoreotide (e.g., 1.85 GBq) is administered, followed by serial imaging (e.g., SPECT/CT) and blood draws over several days.[3][11] This allows for the calculation of the radiation absorbed dose to critical organs (especially kidneys and bone marrow) and tumors.

-

Therapeutic Phase: Based on the dosimetry, a maximum safe therapeutic activity is determined for each patient, with hard limits on cumulative organ doses (e.g., 23 Gy for kidneys, 1.5 Gy for bone marrow).[3][11] The treatment is typically administered over multiple cycles (e.g., three cycles of 4.5 GBq each).[4][12]

-

Assessment: Patients are monitored for adverse events throughout the trial. Tumor response is evaluated at set intervals (e.g., 8 weeks post-treatment) using standardized criteria like RECIST.[4]

Conclusion

The mechanism of action of this compound marks a significant advancement in the treatment of neuroendocrine tumors. By acting as an SSTR2 antagonist, it overcomes the limitations of agonist-based therapies by targeting a larger receptor population, leading to superior tumor uptake and retention of its radioactive payload. This efficient and sustained delivery of radiation directly to cancer cells results in potent anti-tumor activity. The robust preclinical data and promising clinical efficacy, demonstrated by high disease control rates and durable responses in heavily pretreated patients, strongly support the continued development of this compound as a potential best-in-class radiopharmaceutical for SSTR2-positive malignancies.

References

- 1. ronnyallan.net [ronnyallan.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase I Trial of Well-Differentiated Neuroendocrine Tumors (NETs) with Radiolabeled Somatostatin Antagonist 177Lu-Satoreotide Tetraxetan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ariceum Therapeutics’ targeted radiopharmaceutical 177Lu-satoreotide exhibits promising clinical response and good tolerability profile in patients with advanced neuroendocrine tumours – Ariceum Therapeutics [ariceum-therapeutics.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. This compound tetraxetan - Ariceum Therpeutics - AdisInsight [adisinsight.springer.com]

- 7. Ariceum Therapeutics to Present Outstanding New Preclinical Data at the Society of Nuclear Medicine and Molecular Imaging Annual Meeting 2024 [prnewswire.com]

- 8. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncodaily.com [oncodaily.com]

- 10. The Role of [177Lu] Lu-Satoreotide Tetraxetan in Somatostatin Receptor-Positive Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I Trial of Well-Differentiated Neuroendocrine Tumors (NETs) with Radiolabeled Somatostatin Antagonist 177Lu-Satoreotide Tetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]

Satoreotide: A Paradigm Shift in Somatostatin Receptor-Targeted Radiotheranostics

An In-depth Guide to the Discovery, Development, and Mechanism of a First-in-Class SSTR2 Antagonist

The landscape of neuroendocrine tumor (NET) treatment has been significantly shaped by the advent of somatostatin analogues (SSAs). These synthetic peptides mimic the natural hormone somatostatin, targeting specific receptors overexpressed on tumor cells to inhibit hormone secretion and slow tumor growth. For decades, the field was dominated by SSA agonists like octreotide and lanreotide. However, the development of Satoreotide represents a pivotal evolution in this class of therapeutics. As a high-affinity antagonist of the somatostatin receptor subtype 2 (SSTR2), this compound has demonstrated the potential for superior tumor targeting and therapeutic efficacy, heralding a new era in Peptide Receptor Radionuclide Therapy (PRRT).

This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and clinical trial outcomes. It is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this next-generation radiopharmaceutical.

The Genesis of this compound: From Agonists to a Superior Antagonist

The therapeutic application of SSAs is rooted in the discovery of somatostatin in 1973.[1][2] This natural peptide's broad physiological inhibitory functions were promising, but its clinical utility was hampered by an extremely short half-life of only a few minutes.[1][3] This led to the development of stable, first-generation synthetic analogues like octreotide, which primarily target SSTR2 and possess a longer duration of action.[2][4][5] These agonists, upon binding to SSTR2, trigger receptor internalization and activate downstream signaling pathways that inhibit cell proliferation and hormone secretion.[6][7]

While effective, the agonist-based approach has inherent limitations. SSTR agonists can only bind to the receptor when it is in an active state.[7] The breakthrough concept behind this compound was the development of an SSTR2 antagonist. Unlike agonists, antagonists can bind to SSTRs in both active and inactive states.[7] This fundamental difference allows antagonists to bind to a greater number of sites on tumor cells, leading to significantly higher tumor uptake and retention of the radiolabeled peptide.[7][8][9] Preclinical and early clinical data have suggested that this enhanced targeting can deliver a higher radiation dose to cancer cells compared to agonist counterparts.[7][8]

This compound, also known by developmental names such as JR11, OPS201, and IPN01072, is a third-generation somatostatin analogue built upon the JR11 peptide backbone.[8] Initially developed by Ipsen, the rights to this compound were acquired by Ariceum Therapeutics in 2021 to advance its development as a "theranostic" agent.[10][11][12][13][14]

Mechanism of Action: Targeted Radionuclide Delivery

This compound functions as a vehicle for targeted radiation delivery. The peptide itself serves as a targeting moiety, binding with high affinity and specificity to SSTR2 proteins that are frequently overexpressed on the surface of NETs, small cell lung cancer (SCLC), and Merkel cell carcinoma (MCC).[12][15][16][17]

The peptide is conjugated to a chelator, such as DOTA or tetraxetan, which securely holds a radioactive isotope.[8] This entire complex, known as a radiopharmaceutical, is administered intravenously.[15]

-

Targeting and Binding: Circulating this compound seeks out and binds to SSTR2-expressing tumor cells. Its antagonist nature ensures robust binding to a high number of receptor sites.[8]

-

Radiation Payload Delivery: Once bound, the radioisotope payload decays, emitting cytotoxic radiation in the immediate vicinity of the tumor cell.

-

DNA Damage and Apoptosis: The emitted radiation, typically beta (β) particles from Lutetium-177 (¹⁷⁷Lu) or alpha (α) particles from Actinium-225 (²²⁵Ac), induces single and double-strand DNA breaks.[8][18] This damage overwhelms the cell's repair mechanisms, triggering apoptosis (programmed cell death) and leading to tumor shrinkage or slowed growth.[18]

The short penetration range of these particles minimizes damage to surrounding healthy tissue, offering a targeted approach with a potentially favorable safety profile compared to traditional external beam radiation.[18]

The diagram below illustrates the canonical SSTR2 signaling pathway activated by agonists. This compound, as an antagonist, blocks these downstream effects while delivering its radioactive payload.

Caption: SSTR2 signaling pathway activated by agonists and blocked by this compound.

The Theranostic Principle: See It, Treat It

This compound is being developed as a "theranostic pair," a cornerstone of personalized medicine.[10][11][12][13][17] This approach combines diagnosis and therapy, allowing clinicians to first visualize the target and then treat it with a chemically similar agent.

-

Diagnosis (Imaging): The this compound peptide is chelated with a positron-emitting radionuclide, typically Gallium-68 (⁶⁸Ga). The resulting compound, ⁶⁸Ga-Satoreotide, is used as a tracer for Positron Emission Tomography (PET) scans. These scans reveal the location and extent of SSTR2-positive tumors throughout the body, confirming the target's presence and guiding patient selection.[11][19]

-

Therapy (Treatment): If the diagnostic scan is positive, the patient can be treated with the therapeutic version of this compound, where the peptide is chelated with a therapeutic radioisotope like ¹⁷⁷Lu or ²²⁵Ac.[12][16]

The following diagram outlines the logical workflow of the this compound theranostic approach.

References

- 1. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mcgill.ca [mcgill.ca]

- 4. Octreotide and Lanreotide — The Healing NET Foundation [thehealingnet.org]

- 5. onclive.com [onclive.com]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. openmedscience.com [openmedscience.com]

- 9. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA Clears Ariceum Therapeutics’ 225Ac-Satoreotide Phase I/II Clinical Study in Patients with Small Cell Lung Cancer or Merkel Cell Carcinoma – Ariceum Therapeutics [ariceum-therapeutics.com]

- 11. ronnyallan.net [ronnyallan.net]

- 12. Ariceum Therapeutics' targeted radiopharmaceutical 177Lu-satoreotide exhibits promising clinical response and good tolerability profile in patients with advanced neuroendocrine tumours [prnewswire.com]

- 13. About Us – Ariceum Therapeutics [ariceum-therapeutics.com]

- 14. Ariceum Therapeutics Launches with EUR 25M Series A to Advance Lead Asset, this compound, for the Treatment of Low- and High-Grade Neuroendocrine Cancers – Ariceum Therapeutics [ariceum-therapeutics.com]

- 15. clinicaltrials.eu [clinicaltrials.eu]

- 16. Ariceum Therapeutics’ targeted radiopharmaceutical 177Lu-satoreotide exhibits promising clinical response and good tolerability profile in patients with advanced neuroendocrine tumours – Ariceum Therapeutics [ariceum-therapeutics.com]

- 17. Ariceum Therapeutics to Present Outstanding New Preclinical Data at the Society of Nuclear Medicine and Molecular Imaging Annual Meeting 2024 [prnewswire.com]

- 18. oncodaily.com [oncodaily.com]

- 19. Ariceum Therapeutics doses first patient with its first-in-class targeted radiopharmaceutical drug this compound in its Phase Ib study in small cell lung cancer – Ariceum Therapeutics [ariceum-therapeutics.com]

Preclinical Evidence for Satoreotide Efficacy in Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small cell lung cancer (SCLC) is an aggressive neuroendocrine tumor with a dismal prognosis, necessitating novel therapeutic strategies.[1] One promising approach is Peptide Receptor Radionuclide Therapy (PRRT), which utilizes radiolabeled peptides to deliver targeted radiation to cancer cells. Satoreotide, a next-generation somatostatin receptor 2 (SSTR2) antagonist, has emerged as a potent candidate for PRRT in SSTR2-expressing tumors like SCLC.[2][3][4] This technical guide provides an in-depth overview of the preclinical evidence supporting the efficacy of this compound, particularly when labeled with the alpha-emitter Actinium-225 (²²⁵Ac), in SCLC models.

Mechanism of Action: SSTR2 Antagonism in PRRT

This compound is a peptide analog that binds with high affinity to SSTR2, a G-protein coupled receptor overexpressed on the surface of many neuroendocrine tumors, including a significant proportion of SCLC cases.[2][3][4][5] Unlike SSTR2 agonists (e.g., DOTA-TATE), which are internalized upon receptor binding, antagonists like this compound are thought to bind to a higher number of cell surface receptors and exhibit prolonged tumor retention.[6] This enhanced tumor targeting and retention are crucial for maximizing the radiation dose delivered to the tumor while minimizing off-target toxicity.[6]

When chelated with a radionuclide such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), this compound delivers cytotoxic radiation directly to the SSTR2-expressing cancer cells. The high linear energy transfer of alpha particles emitted by ²²⁵Ac induces complex double-strand DNA breaks, leading to potent and localized cell killing.[5]

Signaling Pathway and Therapeutic Principle

The therapeutic principle of ²²⁵Ac-Satoreotide in SCLC is a targeted delivery of a potent radionuclide. The following diagram illustrates the proposed mechanism of action.

Preclinical Efficacy Data

Preclinical studies have demonstrated the superior anti-tumor activity of this compound compared to the SSTR2 agonist DOTA-TATE. The most compelling evidence comes from in vivo studies using a murine xenograft model of human SCLC.

In Vivo Efficacy in SCLC Xenograft Model

A key study evaluated the efficacy of ²²⁵Ac-Satoreotide in a standard murine xenograft model using the NCI-H69 human SCLC cell line. The results highlighted the potent and durable anti-tumor response elicited by a single low dose of ²²⁵Ac-Satoreotide.

Table 1: In Vivo Efficacy of ²²⁵Ac-Satoreotide in NCI-H69 SCLC Xenograft Model

| Treatment Group | Dose | Outcome | Survival |

| ²²⁵Ac-Satoreotide | 30 kBq (single dose) | Complete and durable tumor regression | 100% |

| ²²⁵Ac-DOTA-TATE | 30 kBq (single dose) | Tumor growth delay | Not reported to achieve 100% |

| Vehicle Control | N/A | Progressive tumor growth | N/A |

Data sourced from preclinical data presented by Ariceum Therapeutics.[2][6]

These findings underscore the potential of ²²⁵Ac-Satoreotide to induce complete tumor eradication in SCLC models, a result not achieved with the corresponding SSTR2 agonist.[6]

In Vitro Binding Characteristics

While specific in vitro cytotoxicity data for this compound in SCLC cell lines is not publicly available, studies on HEK-SST2 cells (human embryonic kidney cells engineered to express SSTR2) provide valuable insights into its binding properties.

Table 2: In Vitro SSTR2 Binding Properties of ¹⁷⁷Lu-Satoreotide vs. ¹⁷⁷Lu-DOTA-TATE

| Compound | Binding Affinity | Number of Binding Sites Recognized |

| ¹⁷⁷Lu-Satoreotide (OPS201) | Comparable high affinity | ~4-fold higher than agonist |

| ¹⁷⁷Lu-DOTA-TATE | Comparable high affinity | Baseline |

Data from saturation binding experiments on HEK-SST2 cell membranes.

The ability of this compound to bind to a significantly larger number of SSTR2 sites likely contributes to its superior tumor uptake and retention observed in vivo.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound in SCLC are crucial for the replication and extension of these findings.

In Vivo SCLC Xenograft Study (NCI-H69)

This protocol is based on standard procedures for xenograft studies and information disclosed in presentations.

Objective: To evaluate the anti-tumor efficacy of a single dose of ²²⁵Ac-Satoreotide in a murine model of SCLC.

Materials:

-

Cell Line: NCI-H69 human small cell lung cancer cell line.

-

Animals: BALB/c nude mice (immunocompromised).

-

Test Article: ²²⁵Ac-Satoreotide.

-

Control Articles: ²²⁵Ac-DOTA-TATE, vehicle control (e.g., saline).

-

Reagents: RPMI-1640 medium, fetal bovine serum (FBS), Matrigel.

Procedure:

-

Cell Culture: NCI-H69 cells are cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Tumor Implantation: A suspension of NCI-H69 cells in a 1:1 mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered a single intravenous injection of ²²⁵Ac-Satoreotide, ²²⁵Ac-DOTA-TATE, or vehicle control.

-

Efficacy Evaluation: Tumor growth inhibition is assessed by measuring tumor volume over time. Animal survival is also monitored.

-

Data Analysis: Tumor growth curves and survival plots are generated and statistically analyzed.

Discussion and Future Directions

The preclinical data strongly support the potential of this compound, particularly ²²⁵Ac-Satoreotide, as a highly effective therapeutic agent for SCLC. The superior efficacy compared to SSTR2 agonists is a key finding that warrants further investigation and clinical development. The complete tumor regression observed in the NCI-H69 model is a promising indicator of its potential clinical utility.

Future preclinical research should focus on:

-

In vitro cytotoxicity studies: Determining the IC50 values of this compound in a panel of SCLC cell lines with varying SSTR2 expression levels.

-

Pharmacokinetic and biodistribution studies: Detailed characterization of the uptake, distribution, and clearance of ²²⁵Ac-Satoreotide in preclinical SCLC models.

-

Combination therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies and immunotherapies for SCLC.

The promising preclinical results have paved the way for clinical evaluation. A Phase I/II clinical trial (SANTANA-225) is planned to assess the safety, tolerability, and preliminary efficacy of ²²⁵Ac-Satoreotide in patients with extensive-stage SCLC.[5]

Conclusion

The preclinical evidence for this compound's efficacy in SCLC is robust, highlighted by its superior tumor targeting as an SSTR2 antagonist and the potent anti-tumor activity of its Actinium-225 conjugate in a relevant xenograft model. These findings provide a strong rationale for the continued clinical development of this compound as a novel and potentially transformative therapy for patients with small cell lung cancer.

References

- 1. onclive.com [onclive.com]

- 2. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 177Lu-Satoreotide by Ariceum Therapeutics for Small-Cell Lung Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 4. Ariceum Therapeutics doses first patient with its first-in-class targeted radiopharmaceutical drug this compound in its Phase Ib study in small cell lung cancer – Ariceum Therapeutics [ariceum-therapeutics.com]

- 5. oncodaily.com [oncodaily.com]

- 6. mdpi.com [mdpi.com]

Satoreotide Tetraxetan: A Technical Guide to its Molecular Structure and Chemical Properties for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satoreotide tetraxetan is a promising molecule in the field of nuclear medicine and oncology, particularly for the diagnosis and treatment of neuroendocrine tumors (NETs). It is a peptide-based drug conjugate that acts as a high-affinity antagonist for the somatostatin receptor subtype 2 (SSTR2), which is often overexpressed on the surface of NET cells. When chelated with a radionuclide, such as Lutetium-177, this compound tetraxetan enables targeted delivery of radiation to tumor cells, a therapeutic approach known as Peptide Receptor Radionuclide Therapy (PRRT). This technical guide provides an in-depth overview of the molecular structure, chemical properties, and relevant experimental methodologies related to this compound tetraxetan.

Molecular Structure and Chemical Properties

This compound tetraxetan is a complex molecule comprising a cyclic peptide, a chelating agent (tetraxetan, also known as DOTA), and a linker. The peptide component, JR11, is a third-generation somatostatin analogue designed for high-affinity binding to SSTR2.[1] The DOTA chelator is essential for stably incorporating a metallic radionuclide.[2]

Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | PubChem |

| Molecular Formula | C74H98ClN19O21S2 | PubChem |

| Molecular Weight | 1689.3 g/mol | PubChem |

| Synonyms | DOTA-JR11, DOTA this compound, this compound DOTA | PubChem |

| XLogP3 | -8.5 | PubChem |

| Polar Surface Area | 660 Ų | PubChem |

Mechanism of Action: SSTR2 Antagonism

This compound tetraxetan's therapeutic and diagnostic efficacy stems from its function as a somatostatin receptor 2 (SSTR2) antagonist.[3] Unlike SSTR2 agonists, which bind to and activate the receptor, leading to its internalization, antagonists like this compound bind to the receptor without causing significant internalization.[4] This antagonistic action is believed to offer a therapeutic advantage by allowing the radiolabeled peptide to accumulate on the cell surface for a longer duration, thereby increasing the radiation dose delivered to the tumor.[5]

Upon binding to SSTR2, which is a G-protein coupled receptor (GPCR), somatostatin and its agonists typically initiate a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4][6] This, in turn, influences downstream pathways such as the MAPK and PI3K/AKT pathways, ultimately leading to cell cycle arrest and inhibition of hormone secretion.[3][6] As an antagonist, this compound tetraxetan blocks the binding of endogenous somatostatin and synthetic agonists, thereby preventing the initiation of these downstream signaling events.[7] When radiolabeled, its primary mechanism of anti-tumor activity is the induction of DNA damage in tumor cells via the emitted radiation.

Pharmacokinetics and Biodistribution of [177Lu]Lu-Satoreotide Tetraxetan

Clinical studies have provided valuable insights into the pharmacokinetic profile of Lutetium-177 labeled this compound tetraxetan.

Pharmacokinetic and Dosimetric Parameters of [177Lu]Lu-Satoreotide Tetraxetan (First Treatment Cycle)

| Parameter | Median Value | Range | Source |

| Terminal Blood Half-life | 127 h | N/A | [8] |

| Tumor Absorbed Dose Coefficient | 5.0 Gy/GBq | 0.4–83.3 Gy/GBq | [8] |

| Bone Marrow Absorbed Dose Coefficient | 0.1 Gy/GBq | N/A | [8] |

| Kidneys Absorbed Dose Coefficient | 0.9 Gy/GBq | N/A | [8] |

| Liver Absorbed Dose Coefficient | 0.2 Gy/GBq | N/A | [8] |

| Spleen Absorbed Dose Coefficient | 0.8 Gy/GBq | N/A | [8] |

Maximum uptake in all evaluated organs was observed at the first imaging timepoint, approximately 4 hours after injection, followed by an exponential decrease.[8] The primary route of elimination is through the kidneys, with 57-66% of the injected activity excreted within 48 hours.[8]

Experimental Protocols

Detailed, proprietary protocols for the synthesis and analysis of this compound tetraxetan are not publicly available. However, this section outlines generalized, best-practice methodologies for the key experimental procedures involved in the development and evaluation of such a DOTA-conjugated peptide.

Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone

The peptide component of this compound tetraxetan is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, likely employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Generalized Protocol:

-

Resin Preparation: A suitable solid support resin (e.g., Wang or Rink amide resin) is swelled in an appropriate solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, with its α-amino group Fmoc-protected and side chain protected (if necessary), is coupled to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

-

Iterative Coupling and Deprotection: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence until the full-length peptide is assembled on the resin.

-

DOTA Conjugation: A protected DOTA-NHS ester is coupled to the N-terminus of the peptide chain while it is still on the solid support.

-

Cleavage and Deprotection: The DOTA-peptide conjugate is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified DOTA-peptide is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

Radiolabeling with Lutetium-177

The DOTA-conjugated peptide is radiolabeled with Lutetium-177 to produce the final radiopharmaceutical.

Generalized Protocol:

-

Reagent Preparation: A reaction buffer (e.g., sodium acetate or ammonium acetate, pH 4.5-5.5) is prepared. The DOTA-peptide is dissolved in high-purity water.

-

Reaction: The DOTA-peptide solution is added to the reaction buffer. A solution of [177Lu]LuCl3 is then added to the mixture.

-

Incubation: The reaction vial is heated at 80-95°C for 15-30 minutes to facilitate the chelation of 177Lu by the DOTA moiety.[9]

-

Quality Control: The radiochemical purity of the [177Lu]Lu-DOTA-peptide is determined using radio-HPLC and/or instant thin-layer chromatography (ITLC) to separate the labeled peptide from free 177Lu.

-

Purification (if necessary): If the radiochemical purity is below the required threshold (typically >95%), the product is purified using a C18 Sep-Pak cartridge to remove unchelated 177Lu.

-

Formulation: The final product is formulated in a sterile, pyrogen-free solution for injection, typically saline, and passed through a sterile filter.

In Vitro Receptor Binding Assay

A competitive binding assay is used to determine the binding affinity (e.g., IC50 or Kd) of this compound tetraxetan for SSTR2.

Generalized Protocol:

-

Cell Culture: A cell line that overexpresses human SSTR2 (e.g., HEK293-SSTR2 or a neuroendocrine tumor cell line) is cultured.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.

-

Binding Assay: In a multi-well plate, a constant concentration of a radiolabeled SSTR2 ligand (e.g., [177Lu]Lu-Satoreotide or another known SSTR2 ligand) is incubated with the cell membranes in the presence of increasing concentrations of non-radiolabeled this compound tetraxetan.

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound tetraxetan that inhibits 50% of the specific binding of the radioligand. The Kd value can be calculated from the IC50.

In Vivo Biodistribution Study

Biodistribution studies in animal models are essential to evaluate the uptake, distribution, and clearance of the radiolabeled peptide.

Generalized Protocol:

-

Animal Model: An appropriate animal model, typically mice or rats bearing SSTR2-expressing tumors, is used.

-

Injection: A known amount of [177Lu]Lu-Satoreotide tetraxetan is injected intravenously into the animals.

-

Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), groups of animals are euthanized.

-

Tissue Harvesting: Major organs and tissues (including blood, tumor, kidneys, liver, spleen, muscle, etc.) are collected and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.

-

Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

Data Analysis: The data are used to determine the pharmacokinetic profile of the radiopharmaceutical and to calculate radiation dosimetry estimates for various organs.

Conclusion

This compound tetraxetan represents a significant advancement in the field of theranostics for neuroendocrine tumors. Its high affinity and antagonistic properties towards SSTR2, combined with the stable chelation of therapeutic radionuclides like Lutetium-177, provide a powerful tool for targeted cancer therapy. This guide has provided a comprehensive overview of its molecular and chemical characteristics, mechanism of action, and the fundamental experimental protocols relevant to its development and evaluation. Further research and clinical trials will continue to elucidate the full potential of this promising therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Inhibition of tumor promoting signals by activation of SSTR2 and opioid receptors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are SSTR2 antagonists and how do they work? [synapse.patsnap.com]

- 8. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]

- 9. Radiochemical Labeling With Lutetium-177 (177Lu) [bio-protocol.org]

Satoreotide in Personalized Medicine for Neuroendocrine Neoplasms: An In-depth Technical Guide

Introduction

Neuroendocrine neoplasms (NENs) are a heterogeneous group of malignancies arising from neuroendocrine cells dispersed throughout the body. A key characteristic of many well-differentiated NENs is the overexpression of somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2). This feature has been pivotal in the development of targeted diagnostics and therapies. Satoreotide, a next-generation, SSTR2-targeting peptide, represents a significant advancement in the personalized management of NENs. As an SSTR2 antagonist, this compound offers distinct advantages over traditional agonist-based approaches, leading to improved tumor targeting and therapeutic efficacy. This technical guide provides a comprehensive overview of this compound's role in the theranostic management of NENs, focusing on its mechanism of action, clinical data, and the experimental protocols that underpin its use.

Mechanism of Action: The Antagonist Advantage

This compound is a synthetic peptide analogue of somatostatin that functions as a high-affinity antagonist for SSTR2. Unlike SSTR2 agonists (e.g., DOTATATE), which require the receptor to be in an active state for binding and subsequent internalization, antagonists like this compound can bind to SSTR2 in both its active and inactive states. This results in a higher number of available binding sites on the tumor cell surface, leading to increased tumor uptake and retention of the radiolabeled peptide.[1]

The therapeutic efficacy of this compound is realized through its use as a "theranostic" agent. This involves chelating the peptide to either a diagnostic or a therapeutic radionuclide:

-

Diagnostic Application: When labeled with Gallium-68 (⁶⁸Ga), the resulting ⁶⁸Ga-satoreotide trizoxetan is a positron-emitting radiopharmaceutical used for high-resolution imaging with Positron Emission Tomography/Computed Tomography (PET/CT). This allows for precise localization and staging of SSTR2-positive NENs.

-

Therapeutic Application: When labeled with Lutetium-177 (¹⁷⁷Lu), the resulting ¹⁷⁷Lu-satoreotide tetraxetan is a beta-emitting radiopharmaceutical that delivers targeted radiation to SSTR2-expressing tumor cells, inducing cell death.

The fundamental difference in binding characteristics between agonists and antagonists is a key determinant of this compound's enhanced clinical utility. Preclinical studies have demonstrated that radiolabeled SSTR antagonists can deliver higher radiation doses to tumors compared to agonists.[1]

SSTR2 Signaling Pathway

The binding of somatostatin or its analogues to SSTR2 initiates a cascade of intracellular signaling events that ultimately regulate hormone secretion and cell proliferation. As a G-protein coupled receptor (GPCR), SSTR2 primarily couples to inhibitory G proteins (Gi/o). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA), a key mediator of cell growth and hormone secretion.

Furthermore, SSTR2 activation can influence other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) like SHP-1 and SHP-2, which can dephosphorylate and inactivate growth-promoting signaling molecules. SSTR2 signaling can also modulate ion channel activity, particularly calcium and potassium channels, further influencing cellular processes.

Clinical Data

Clinical trials have demonstrated the promising safety and efficacy profile of ¹⁷⁷Lu-satoreotide tetraxetan in patients with advanced, progressive, SSTR2-positive NENs.

Table 1: Efficacy of ¹⁷⁷Lu-Satoreotide Tetraxetan in Phase I/II Trials

| Endpoint | Phase I/II Study (Wild D, et al., 2023)[2] | Phase I Study (Reidy-Lagunes D, et al., 2019)[1] |

| Number of Patients | 40 (38 evaluable for response) | 20 |

| Tumor Types | GEP-NETs, Lung NETs, Paraganglioma, Pheochromocytoma | Well-differentiated NETs (Lung, Small Bowel, Pancreas, etc.) |

| Objective Response Rate (ORR) | 21.1% (Partial Response) | 45% (5% Complete Response, 40% Partial Response) |

| Disease Control Rate (DCR) | 94.7% | 85% |

| Progression-Free Survival (PFS) | Not Reported | Median 21.0 months |

Table 2: Safety Profile of ¹⁷⁷Lu-Satoreotide Tetraxetan (Phase I/II Study) [2]

| Adverse Event (Grade ≥3) | Percentage of Patients |

| Lymphopenia | Most Common |

| Thrombocytopenia | Common |

| Neutropenia | Common |

| Nephrotoxicity (Grade 3/4) | 0% |

| Myeloid Neoplasms (treatment-related) | 5% (2 patients) |

Table 3: Dosimetry of ¹⁷⁷Lu-Satoreotide Tetraxetan (Phase I/II Study) [3][4]

| Organ/Tissue | Median Absorbed Dose Coefficient (ADC) at Cycle 1 (Gy/GBq) | Median Cumulative Absorbed Dose after 3 Cycles (Gy) |

| Tumors | 5.0 | Not Applicable |

| Bone Marrow | 0.1 | 1.1 |

| Kidneys | 0.9 | 10.8 |

| Liver | 0.2 | Not Reported |

| Spleen | 0.8 | Not Reported |

A preliminary comparison in four patients with progressive NENs indicated that ¹⁷⁷Lu-satoreotide tetraxetan was associated with a 1.3–2.8 times longer intra-tumoral residence time and 1.1–2.6 times higher tumor uptake, resulting in a 1.7–10.6 times higher tumor absorbed dose compared to ¹⁷⁷Lu-DOTATATE.[2]

Experimental Protocols

The successful implementation of this compound-based theranostics relies on standardized and rigorously controlled experimental protocols.

Patients with advanced, inoperable, metastatic, or locally advanced, well-differentiated NENs are potential candidates. Key inclusion criteria from clinical trials include:

-

Histologically confirmed diagnosis of NEN.

-

Evidence of SSTR2 expression on tumor lesions, typically confirmed by ⁶⁸Ga-DOTA-peptide PET/CT. A common criterion is an uptake higher than that of normal liver parenchyma (e.g., Krenning score of 3 or 4).[2]

-

Evidence of disease progression.

-

Adequate organ function (hematological, renal, and hepatic).

While specific, proprietary standard operating procedures for the radiolabeling of this compound are not publicly available, the general principles for labeling DOTA-conjugated peptides with ⁶⁸Ga and ¹⁷⁷Lu are well-established.

General Protocol for ⁶⁸Ga-Satoreotide Trizoxetan Preparation:

-

Elution of ⁶⁸Ga: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure hydrochloric acid (e.g., 0.1 N HCl).

-

Reaction: The ⁶⁸Ga eluate is added to a reaction vial containing the this compound trizoxetan precursor and a buffer (e.g., sodium acetate) to adjust the pH to an optimal range for chelation (typically pH 3.5-5.0).

-

Heating: The reaction mixture is heated for a specified time and temperature (e.g., 5-15 minutes at 95°C) to facilitate the complexation of ⁶⁸Ga with the DOTA chelator.

-

Purification: The final product is purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak) to remove unreacted ⁶⁸Ga and other impurities.

-

Quality Control: The final product undergoes rigorous quality control testing, including determination of radiochemical purity (typically by radio-TLC or HPLC), pH, and sterility.

General Protocol for ¹⁷⁷Lu-Satoreotide Tetraxetan Preparation:

-

Reaction: ¹⁷⁷LuCl₃ solution is added to a reaction vial containing the this compound tetraxetan precursor, a buffer to maintain optimal pH, and a radioprotectant (e.g., ascorbic acid) to prevent radiolysis.

-

Heating: The mixture is heated for a defined period (e.g., 20-30 minutes at 95-100°C).

-

Quality Control: Comprehensive quality control is performed to assess radiochemical purity, radionuclide identity and purity, sterility, and endotoxin levels.

-

Patient Preparation: Patients are typically advised to be well-hydrated. No fasting is generally required.

-

Radiopharmaceutical Administration: A sterile solution of ⁶⁸Ga-satoreotide trizoxetan is administered intravenously.

-

Uptake Phase: There is an uptake period of approximately 60 minutes before imaging commences.

-

Image Acquisition: Whole-body PET/CT scans are acquired from the skull base to the mid-thigh.

-

Image Analysis: The PET images are reconstructed and fused with the CT data for anatomical localization. Tumor uptake is assessed visually and semi-quantitatively using the Standardized Uptake Value (SUV).

-

Pre-treatment: Patients may receive antiemetics and amino acid solutions to protect the kidneys from radiation.

-

Radiopharmaceutical Administration: ¹⁷⁷Lu-satoreotide tetraxetan is administered as a slow intravenous infusion.

-

Dosimetry: Post-treatment imaging (e.g., whole-body planar scintigraphy or SPECT/CT) is performed at multiple time points to calculate the radiation absorbed dose to tumors and critical organs, particularly the kidneys and bone marrow.[3][4]

-

Treatment Cycles: Treatment is typically administered in multiple cycles, with the cumulative radiation dose to critical organs being a limiting factor.

Tumor response to ¹⁷⁷Lu-satoreotide tetraxetan therapy is assessed using morphological imaging (CT or MRI) according to the Response Evaluation Criteria in Solid Tumors (RECIST 1.1). This involves measuring the size of target lesions before and after treatment to determine objective response (complete response, partial response, stable disease, or progressive disease).

Theranostic Workflow and Logical Relationships

The integration of diagnostic imaging and targeted therapy with this compound follows a logical workflow designed to personalize treatment for patients with NENs.

The advantages of this compound are logically derived from its fundamental properties as an SSTR2 antagonist.

Conclusion

This compound represents a paradigm shift in the personalized management of neuroendocrine neoplasms. Its mechanism as an SSTR2 antagonist translates into superior tumor targeting and retention compared to traditional agonists. The theranostic pairing of ⁶⁸Ga-satoreotide for diagnosis and ¹⁷⁷Lu-satoreotide for therapy provides a powerful tool for patient selection, treatment, and monitoring. The robust clinical data on its efficacy and safety, coupled with well-defined, albeit institutionally adapted, experimental protocols, positions this compound as a cornerstone in the precision oncology of NENs. Further research, including direct head-to-head comparative trials with agonist-based therapies, will continue to refine its role and optimize patient outcomes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Dosimetry and pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in patients with progressive neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

Satoreotide: A Comprehensive Technical Review of Somatostatin Receptor Subtype 2 Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Satoreotide is a potent and selective antagonist of the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor overexpressed in many neuroendocrine tumors (NETs). This technical guide provides an in-depth analysis of this compound's binding affinity and specificity for SSTR subtypes, details the experimental protocols used for its characterization, and illustrates the associated signaling pathways. The high affinity and specificity of this compound for SSTR2 make it a promising candidate for targeted radionuclide therapy and imaging of SSTR2-positive cancers.

This compound Binding Affinity and Specificity

This compound, also known as JR11, exhibits high-affinity binding to the somatostatin receptor subtype 2 (SSTR2). Quantitative analysis of its binding affinity across all five human SSTR subtypes is crucial for understanding its selectivity and potential off-target effects. While comprehensive data for all subtypes is not extensively published in a single source, the available data consistently highlight its potent and selective antagonism at SSTR2.

A key study using HEK cells stably transfected with human SSTR2 determined the equilibrium dissociation constant (Kd) of [177Lu]Lu-OPS201 (a radiolabeled form of this compound) to be 0.15 ± 0.003 nM through saturation binding assays.[1] This sub-nanomolar affinity underscores the potent binding of this compound to SSTR2.

Further research has indicated that the modification of the chelator and the radiometal can influence the binding affinity of this compound derivatives. For instance, labeling DOTA-JR11 with lutetium does not significantly alter its high affinity for SSTR2, whereas labeling with gallium may lead to a decrease in affinity.[2]

To fully characterize the binding profile of this compound, competitive binding assays are employed to determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) against each of the five SSTR subtypes. The following table summarizes the known binding affinity data for this compound.

| SSTR Subtype | Ligand | Cell Line | Assay Type | Kd (nM) | IC50 (nM) | Ki (nM) | Reference |

| SSTR2 | [177Lu]Lu-OPS201 (this compound) | HEK-SSTR2 | Saturation Binding | 0.15 ± 0.003 | - | - | [1] |

| SSTR1 | This compound | - | - | - | - | - | Data not available |

| SSTR3 | This compound | - | - | - | - | - | Data not available |

| SSTR4 | This compound | - | - | - | - | - | Data not available |

| SSTR5 | This compound | - | - | - | - | - | Data not available |

Experimental Protocols

The determination of this compound's binding affinity and specificity relies on well-established in vitro assays. The following sections detail the methodologies for radioligand binding assays, which are central to characterizing ligand-receptor interactions.

Radioligand Competitive Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

a) Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO-K1) cells are stably transfected with the cDNA for each of the five human SSTR subtypes (SSTR1-5).

-

Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and selection antibiotics.

-

For membrane preparation, cells are harvested, washed with PBS, and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford or BCA assay.

b) Binding Assay Protocol:

-

The assay is typically performed in 96-well plates.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1% BSA, and protease inhibitors).

-

A fixed concentration of a suitable radioligand with known high affinity for the specific SSTR subtype (e.g., [125I-Tyr11]-SST-14 for SSTR2).

-

Increasing concentrations of unlabeled this compound (competitor).

-

Cell membrane preparation expressing the SSTR subtype of interest.

-

-

For non-specific binding determination, a high concentration of a non-radiolabeled ligand (e.g., unlabeled SST-14) is added.

-

The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is measured using a gamma counter.

c) Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression analysis (e.g., using Prism software) to generate a competition curve.

-

The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SSTR2 Signaling Pathway

This compound acts as an antagonist at the SSTR2 receptor. Unlike agonists which activate the receptor and trigger downstream signaling, antagonists bind to the receptor and block the binding and subsequent action of the endogenous ligand, somatostatin, and other SSTR2 agonists.

SSTR2 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[3] Upon activation by an agonist, SSTR2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.[3] This, in turn, reduces the activity of protein kinase A (PKA) and has various downstream effects, including the inhibition of hormone secretion and cell proliferation.

As an antagonist, this compound prevents this signaling cascade from being initiated by agonists. By occupying the binding site, it effectively blocks the inhibitory effects of somatostatin. In the context of peptide receptor radionuclide therapy (PRRT), where this compound is conjugated to a radionuclide, its primary mechanism of action is to deliver a cytotoxic radiation dose directly to the SSTR2-expressing tumor cells, rather than modulating the signaling pathway itself.

Conclusion

This compound is a highly potent and selective SSTR2 antagonist with sub-nanomolar binding affinity. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other SSTR-targeting compounds. Its mechanism of action, which involves blocking the endogenous SSTR2 signaling pathway, combined with its ability to be radiolabeled, positions this compound as a significant agent in the diagnosis and treatment of neuroendocrine tumors and other SSTR2-expressing malignancies. Further research to fully elucidate its binding affinities across all SSTR subtypes will provide a more complete understanding of its pharmacological profile.

References

- 1. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of 68Ga-DOTA-JR11 PET/CT with dosimetric 177Lu-satoreotide tetraxetan (177Lu-DOTA-JR11) SPECT/CT in patients with metastatic neuroendocrine tumors undergoing peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

The Paradigm Shift in Somatostatin Receptor Targeting: Why SSTR2 Antagonists are Surpassing Agonists in Oncological Applications

A Technical Guide for Researchers and Drug Development Professionals

The targeting of somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor overexpressed in many neuroendocrine tumors (NETs), has been a cornerstone of diagnosis and therapy for over two decades.[1][2] For years, the prevailing belief was that radiolabeled SSTR2 agonists, which are internalized by tumor cells upon binding, were the optimal choice for imaging and peptide receptor radionuclide therapy (PRRT).[1][2] However, a paradigm shift has occurred, with a growing body of preclinical and clinical evidence demonstrating the superiority of SSTR2 antagonists.[1][3][4] This guide delves into the core rationale driving the development of SSTR2 antagonists over their agonist counterparts, providing a comprehensive overview of the underlying mechanisms, comparative data, and experimental methodologies.

The Unexpected Efficacy of Non-Internalizing Ligands

A pivotal and initially counterintuitive finding was that SSTR2 antagonists can be more effective than agonists for in vivo targeting, despite their limited or non-internalizing nature.[1][5][6][7][8] The long-held assumption was that receptor internalization was crucial for the accumulation and retention of radiopharmaceuticals within tumor cells, thereby maximizing the therapeutic and diagnostic signal.[2] However, research has revealed that antagonists compensate for their lack of internalization through other, more dominant mechanisms.

Key Advantages of SSTR2 Antagonists

The superiority of SSTR2 antagonists stems from several key advantages over agonists:

-

Increased Number of Binding Sites: Autoradiography studies on human tumor samples have shown that radiolabeled antagonists bind to a significantly higher number of SSTR2 sites compared to agonists.[8][9][10] This suggests that antagonists can recognize different conformational states of the receptor that are not accessible to agonists.[11] This increased binding capacity translates to a stronger signal for imaging and a higher potential radiation dose delivery for therapy.[10]

-

Higher Tumor Uptake and Retention: Preclinical and clinical studies have consistently demonstrated that radiolabeled SSTR2 antagonists exhibit significantly higher tumor uptake and longer retention times compared to agonists.[1][10][12] For instance, the antagonist ¹⁷⁷Lu-DOTA-JR11 showed a 2.6 times higher tumor radiation dose than the agonist ¹⁷⁷Lu-DOTATATE in a preclinical model.[10] In a pilot study with human patients, the antagonist ¹¹¹In-DOTA-BASS showed a 4-fold higher tumor uptake than the agonist ¹¹¹In-DTPA-octreotide.[1]

-

Improved Tumor-to-Background Ratios: SSTR2 antagonists have demonstrated superior contrast in imaging due to higher tumor uptake and lower accumulation in non-target organs like the liver, spleen, and kidneys.[1][3][13] This leads to clearer images and a more accurate detection of lesions, particularly small metastases.[3][6] Studies have reported a 5.2 times higher tumor-to-kidney ratio for an SSTR2 antagonist compared to an agonist.[13]

-

Enhanced Detection of Metastases: The improved imaging characteristics of SSTR2 antagonists have led to a higher detection rate of metastatic lesions, especially in the liver, which is a common site for NET metastases.[1][3][6][14] In a head-to-head comparison, the antagonist ⁶⁸Ga-NODAGA-JR11 detected significantly more liver metastases and overall lesions than the agonist ⁶⁸Ga-DOTATOC.[6]

-

Potential for Broader Applications: The ability of antagonists to effectively target tumors with even low to moderate SSTR2 expression opens up the possibility of applying this technology to a wider range of cancers beyond traditional NETs.[1][6][7] These may include breast cancer, small cell lung cancer, and renal cell cancer.[1]

Quantitative Comparison of SSTR2 Agonists and Antagonists

The following tables summarize the quantitative data from various studies, highlighting the superior performance of SSTR2 antagonists.

| Parameter | SSTR2 Agonist (e.g., Octreotide, DOTATATE) | SSTR2 Antagonist (e.g., JR11, BASS) | Fold Improvement (Antagonist vs. Agonist) | Reference |

| Tumor Uptake | Lower | Higher | 1.7 to 10.6 | [9][13][15] |

| Tumor-to-Liver Ratio | Lower | Higher | ~2 | [1] |

| Tumor-to-Kidney Ratio | Lower | Higher | 5.2 | [13] |

| Number of Detected Lesions | Lower | Higher | - | [1] |

| Tumor Radiation Dose | Lower | Higher | 2.6 | [10] |

| Radioligand Comparison | Tumor Type | Key Finding | Reference |

| ¹¹¹In-DOTA-BASS (antagonist) vs. ¹¹¹In-DTPA-octreotide (agonist) | NETs, Thyroid Cancer | Antagonist showed 4-fold higher tumor uptake and detected more lesions (25 vs. 17). | [1] |

| ¹⁷⁷Lu-DOTA-JR11 (antagonist) vs. ¹⁷⁷Lu-DOTATATE (agonist) | NET Xenografts | Antagonist delivered a 2.6-fold higher radiation dose to the tumor. | [10] |

| ⁶⁸Ga-NODAGA-JR11 (antagonist) vs. ⁶⁸Ga-DOTATOC (agonist) | NETs | Antagonist demonstrated significantly higher overall sensitivity for lesion detection (88-94% vs. 59.2%). | [6] |

| ¹²⁵I-JR11 (antagonist) vs. ¹²⁵I-Tyr³-octreotide (agonist) | Various Tumors | Antagonist bound to 3.8 to 21.8 times more SSTR2 sites. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of SSTR2 agonists and antagonists. Below are outlines of key experimental protocols.

Receptor Binding Assay (Competitive)

This assay determines the affinity of a ligand for its receptor.

-

Preparation of Cell Membranes: Homogenize SSTR2-expressing cells or tumor tissue in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

-

Incubation: In a 96-well plate, add a constant concentration of a radiolabeled SSTR2 ligand (e.g., ¹²⁵I-Tyr¹¹-SST-14), the cell membrane preparation, and increasing concentrations of the unlabeled competitor (agonist or antagonist).

-

Equilibration: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value.[16]

In Vitro Internalization Assay

This assay measures the extent to which a ligand is internalized by cells upon receptor binding.

-

Cell Culture: Plate SSTR2-expressing cells (e.g., HEK293-SSTR2 or U2OS-SSTR2) in multi-well plates and allow them to adhere overnight.[17][18]

-

Incubation with Radioligand: Incubate the cells with a radiolabeled agonist or antagonist at 37°C for various time points (e.g., 30, 60, 90, 120 minutes).[19]

-

Removal of Surface-Bound Ligand: At each time point, place the plates on ice and wash the cells with an ice-cold acid buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound radioligand.

-

Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., NaOH) and collect the lysate. Measure the radioactivity in the lysate, which represents the internalized radioligand, using a gamma counter.

-

Data Analysis: Express the internalized radioactivity as a percentage of the total added radioactivity.[5][19]

In Vivo Biodistribution Studies

These studies evaluate the distribution and clearance of a radiolabeled compound in a living organism.

-

Animal Model: Use tumor-bearing animal models, typically mice with xenografts of SSTR2-expressing human cancer cells (e.g., H69 or ZR-75-1).[5][8]

-

Injection of Radiopharmaceutical: Intravenously inject a defined amount of the radiolabeled agonist or antagonist into the tail vein of the mice.

-

Time-Course Analysis: At various time points post-injection (e.g., 4, 24, 48, 72 hours), euthanize groups of animals.[5]

-

Organ and Tumor Dissection: Dissect and weigh major organs (liver, kidneys, spleen, etc.) and the tumor.

-

Radioactivity Measurement: Measure the radioactivity in each organ and tumor sample using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the determination of tumor uptake and tumor-to-organ ratios.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: SSTR2 Agonist vs. Antagonist Mechanism of Action.

Caption: Workflow for Comparing SSTR2 Agonists and Antagonists.

Conclusion

The development of SSTR2 antagonists represents a significant advancement in the field of nuclear oncology and theranostics. The evidence strongly supports a shift away from the traditional agonist-based approach. The ability of antagonists to bind to more receptor sites, leading to higher tumor uptake, improved imaging contrast, and potentially greater therapeutic efficacy, provides a compelling rationale for their continued development and clinical integration. For researchers and drug development professionals, focusing on the unique properties of SSTR2 antagonists holds the promise of delivering more sensitive diagnostic tools and more effective treatments for patients with neuroendocrine tumors and potentially other SSTR2-expressing malignancies.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. [PDF] Somatostatin Receptor Antagonists for Imaging and Therapy | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Somatostatin Receptor Targeted PET-CT and Its Role in the Management and Theranostics of Gastroenteropancreatic Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Research progress of radionuclide-labeled somatostatin receptor antagonists in the imaging and treatment of neuroendocrine neoplasms [ijrmnm.com]

- 13. Theranostics in neuroendocrine tumours: somatostatin receptor imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Role of Somatostatin Receptor in Pancreatic Neuroendocrine Tumor Development, Diagnosis, and Therapy [frontiersin.org]

- 16. Identification of Critical Residues Involved in Ligand Binding and G Protein Signaling in Human Somatostatin Receptor Subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. innoprot.com [innoprot.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 177Lu Radiolabeling of Satoreotide Tetraxetan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satoreotide tetraxetan, also known as DOTA-JR11, is a synthetic peptide analogue of somatostatin.[1][2] When radiolabeled with Lutetium-177 (¹⁷⁷Lu), a beta- and gamma-emitting radionuclide, it forms ¹⁷⁷Lu-Satoreotide tetraxetan, a promising agent for Peptide Receptor Radionuclide Therapy (PRRT).[3][4] This radiopharmaceutical targets somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed in many neuroendocrine tumors (NETs).[2][5] The beta emissions of ¹⁷⁷Lu deliver a cytotoxic radiation dose to the tumor cells, while the gamma emissions allow for imaging and dosimetry.[5] This document provides a detailed protocol for the radiolabeling of this compound tetraxetan with ¹⁷⁷Lu, including quality control procedures and relevant technical data.

Chemical Information

| Compound | Molecular Formula | Molar Mass | Structure |

| This compound Tetraxetan | C₇₄H₉₈ClN₁₉O₂₁S₂ | 1689.3 g/mol | A complex macrocyclic peptide containing a DOTA chelator.[1] |

| Lutetium-177 Chloride | ¹⁷⁷LuCl₃ | N/A | The radioisotope used for labeling. |

| ¹⁷⁷Lu-Satoreotide Tetraxetan | C₇₄H₉₅Cl¹⁷⁷LuN₁₉O₂₁S₂ | ~1862 g/mol | The final radiolabeled product. |

Experimental Protocol: ¹⁷⁷Lu Radiolabeling of this compound Tetraxetan

This protocol is synthesized from established procedures for radiolabeling DOTA-conjugated peptides.[1][6] Researchers should adapt and validate the procedure for their specific laboratory conditions and materials.

Materials:

-

This compound tetraxetan (DOTA-JR11)

-

¹⁷⁷LuCl₃ solution in 0.04 M HCl

-

Ascorbate buffer (0.5 M, pH 4.5-5.0)

-

Sodium Acetate buffer (0.1 M, pH 5.0)

-

Gentisic acid

-

Sterile, pyrogen-free reaction vial

-

Heating block or water bath

-

Dose calibrator

-

pH indicator strips or calibrated pH meter

-

Sterile 0.22 µm filter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound tetraxetan in high-purity water. The concentration should be determined based on the desired molar ratio of peptide to radionuclide.

-

Prepare the ascorbate or sodium acetate buffer and adjust the pH to 4.5-5.0. This pH range is optimal for the chelation of ¹⁷⁷Lu by the DOTA macrocycle.[7]

-

If radiolysis is a concern, prepare a solution of gentisic acid to be used as a radioprotectant.[6]

-

-

Radiolabeling Reaction:

-

In a sterile reaction vial, add the required volume of ascorbate or sodium acetate buffer.

-

Add the calculated amount of this compound tetraxetan solution to the vial. A peptide-to-radionuclide molar ratio of approximately 2:1 is a common starting point.

-

Carefully add the ¹⁷⁷LuCl₃ solution to the vial containing the peptide and buffer.

-

Gently mix the contents of the vial.

-

Incubate the reaction mixture at 80-95°C for 20-30 minutes.[1][7]

-

-

Post-Labeling Processing:

-

After incubation, allow the reaction vial to cool to room temperature.

-

Measure the total radioactivity in the vial using a calibrated dose calibrator.

-

Perform quality control checks as described below.

-

If the radiochemical purity is acceptable, the final product can be diluted with sterile saline for injection and passed through a 0.22 µm sterile filter.

-

Quality Control

1. Radiochemical Purity Determination by High-Performance Liquid Chromatography (HPLC):

-